molecular formula C7H9NO2 B2589226 1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 132570-71-9

1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B2589226
CAS No.: 132570-71-9
M. Wt: 139.154
InChI Key: JASPGQAZRAUKQJ-UHFFFAOYSA-N
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Description

1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid (CAS 132570-71-9) is a high-purity cyclopropane derivative of significant interest in organic synthesis and medicinal chemistry. This compound, with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol, serves as a versatile chiral building block . Its key research value lies in its role as a precursor to enantiomerically pure 2,2-dimethylcyclopropane carboxylic acids, which are privileged structures in active pharmaceutical ingredients (APIs) and agrochemicals . The biotransformation of this carbonitrile derivative, specifically via enzymatic hydrolysis using microbial nitrile hydratase and amidase systems (e.g., from Rhodococcus erythropolis ), provides an efficient and enantioselective route to (S)-2,2-dimethylcyclopropane carboxylic acid, a known precursor to the antibiotic cilastatin . This enzymatic process highlights the compound's utility in green chemistry and asymmetric synthesis, offering advantages over conventional chemical methods by operating under mild conditions and with high selectivity . Furthermore, cyclopropane carboxylic acid derivatives are established intermediates in synthesizing pyrethroid-type insecticides and other complex molecules, underscoring their broad applicability in developing active compounds . This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

1-cyano-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6(2)3-7(6,4-8)5(9)10/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASPGQAZRAUKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C#N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132570-71-9
Record name 1-cyano-2,2-dimethylcyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Amino-2,2-dimethylcyclopropane-1-carboxylic Acid

  • Structure: Replaces the cyano group with an amino (-NH₂) group.
  • Synthesis : Enantioselective synthesis via enzymatic asymmetrization of prochiral diesters using pig liver esterase (PLE) .
  • Properties: The amino group reduces acidity (pKa ~5.5 vs. ~1.5 for cyano derivative) and enhances hydrogen-bonding capacity.
  • Applications : Used in peptide synthesis to induce 310-helical conformations in oligomers .

(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic Acid (DCCA)

  • Structure: Features a dichlorovinyl substituent instead of cyano.
  • Properties : A metabolite of pyrethroid insecticides (e.g., DDT) with environmental persistence .
  • Applications : Biomarker in toxicology studies for monitoring insecticide exposure .

1-(4-Methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic Acid

  • Structure : Aromatic 4-methoxyphenyl group at the 1-position.
  • Properties : Increased lipophilicity (logP ~2.8) due to the phenyl group, enhancing membrane permeability.
  • Applications : Explored as a building block for herbicides and fungicides .

3-((E/Z)-Buta-1,3-dienyl)-2,2-dimethylcyclopropane-1-carboxylic Acid

  • Structure : Contains a conjugated dienyl substituent.
  • Synthesis: Derived from chrysanthemic acid via ozonolysis and Wittig reactions .
  • Applications : High insecticidal activity with low mammalian toxicity, used in crop protection .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties Applications References
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid -CN, -CH₃ (1,2-positions) C₇H₉NO₂ High acidity (pKa ~1.5), moderate logP Enzyme inhibitor intermediates
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid -NH₂, -CH₃ (1,2-positions) C₆H₁₁NO₂ Lower acidity (pKa ~5.5), chiral Peptide synthesis
DCCA -CH=CHCl₂, -CH₃ (2,2-positions) C₇H₈Cl₂O₂ Hydrophobic, persistent metabolite Toxicology studies
1-(4-Methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid -Ph-OCH₃, -CH₃ (2,2-positions) C₁₃H₁₆O₃ High lipophilicity (logP ~2.8) Agrochemical R&D
3-((E/Z)-Buta-1,3-dienyl)-2,2-dimethylcyclopropane-1-carboxylic acid -CH₂-CH=CH-CH₂, -CH₃ (2,2-positions) C₁₀H₁₄O₂ Conjugated diene, UV-active Insecticides

Key Research Findings

  • Reactivity: The cyano group in this compound facilitates decarboxylation under mild conditions, unlike its amino or methyl-substituted analogs .
  • Biological Activity: Derivatives with electron-withdrawing groups (e.g., cyano) show higher inhibitory activity against enzymes like sphingosine kinase 1 compared to alkyl-substituted analogs .

Biological Activity

1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid (CDMCA) is a cyclopropane derivative characterized by a unique structural arrangement that includes a carboxylic acid group and a cyano group. The compound has garnered interest due to its potential biological activities and applications in organic synthesis, particularly as an intermediate in the development of various pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula for this compound is C6H9NO2C_6H_9NO_2 with a molar mass of approximately 129.14 g/mol. Its structure features a strained three-membered cyclopropane ring, which contributes to its reactivity and biological properties.

Property Value
Molecular FormulaC6H9NO2C_6H_9NO_2
Molar Mass129.14 g/mol
Functional GroupsCarboxylic acid, Cyano
Structural CharacteristicsCyclopropane ring

The biological activity of CDMCA is primarily attributed to its structural features that allow it to interact with various biological targets. The cyano group is known to enhance the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems. Research indicates that compounds with similar structures often exhibit neurotoxic effects, particularly in insect models, suggesting that CDMCA may also have insecticidal properties.

Case Studies and Research Findings

  • Insecticidal Activity :
    • A study explored the neurotoxic effects of cyclopropane derivatives on insects, highlighting that compounds like CDMCA could disrupt neurological functions by interfering with synaptic transmission. This aligns with findings that structural analogs have been effective against various pest species due to their ability to modulate neurotransmitter release (source: ).
  • Toxicological Assessments :
    • Toxicological evaluations have shown that CDMCA exhibits varying degrees of toxicity depending on the exposure route and dose. For instance, acute toxicity studies indicated significant effects on plasma membrane integrity in exposed organisms, leading to increased levels of inflammatory markers (source: ).
  • Potential Medicinal Applications :
    • The compound has been investigated for its potential use in synthesizing new pharmaceuticals targeting specific metabolic pathways. Its reactivity allows for modifications that could enhance therapeutic efficacy while minimizing side effects (source: ).

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Cyclization Reactions : Involving the reaction of appropriate precursors under acidic or basic conditions.
  • Functional Group Modifications : Utilizing nucleophilic substitutions to introduce the cyano and carboxylic acid functionalities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-cyano-2,2-dimethylcyclopropane-1-carboxylic acid and its analogs?

  • Methodology : The compound can be synthesized via homoconjugate addition to cyclopropane-1,1-dicarboxylate derivatives, followed by functional group transformations. For example, bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate undergoes enzymatic hydrolysis using pig liver esterase (PLE) to yield stereoselective intermediates, which can be further modified to introduce cyano groups .
  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to manage the strain inherent in cyclopropane rings, which may lead to unintended decomposition.

Q. How can researchers analyze trace levels of this compound in biological matrices?

  • Methodology : Adapt microextraction by packed sorbent (MEPS) techniques coupled with GC-MS, as validated for structurally related cyclopropane carboxylates. Use C18 sorbent beds, derivatize with 1% 1,1,1,3,3,3-hexafluoroisopropanol and 2% diisopropylcarbodiimide in n-hexane, and employ large-volume injection (LVI) for enhanced sensitivity .
  • Validation Metrics : Achieve limits of detection (LODs) <0.5 ng mL⁻¹, correlation coefficients >0.990, and intra-day precision <15% RSD.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Use N95 respirators, nitrile gloves, and chemical goggles to mitigate risks of inhalation, skin corrosion (H314), and severe eye damage (H319) .
  • Waste Disposal : Segregate waste and avoid release into water systems due to moderate aquatic toxicity (WGK 3 classification) .

Advanced Research Questions

Q. How does the reactivity of the cyano group in this compound influence its applications in enzyme inhibition studies?

  • Mechanistic Insight : The electron-withdrawing cyano group stabilizes transition states in enzyme-substrate interactions. For example, analogs like 1-amino-2,2-difluorocyclopropane-1-carboxylic acid inhibit ACC deaminase by mimicking the natural substrate, 1-aminocyclopropane-1-carboxylic acid (ACC), through competitive binding .
  • Experimental Design : Use kinetic assays (e.g., Michaelis-Menten plots) to compare inhibition constants (Ki) between fluorinated and cyano-substituted derivatives.

Q. How can contradictory data on metabolite stability (e.g., cis/trans isomerization) be resolved in environmental exposure studies?

  • Case Study : Pyrethroid metabolites like cis-DCCA and trans-DCCA exhibit variable correlations with parent compounds due to photodegradation and enzymatic interconversion. Address discrepancies by standardizing sample storage (e.g., pH 4–6, −80°C) and using isomer-specific derivatization protocols .
  • Statistical Tools : Apply marginal structural models (MSMs) with Super Learner algorithms to adjust for confounding variables like urinary dilution and temporal exposure patterns .

Q. What strategies optimize the derivatization of cyclopropane carboxylates for enhanced chromatographic resolution?

  • Optimization Workflow :

Derivatization Agent : Test pentafluorobenzyl bromide (PFBBr) versus hexafluoroisopropanol (HFIP) for volatility and MS detectability.

Cycling Parameters : Optimize draw-eject cycles (≥10 cycles) during MEPS to maximize analyte recovery .

Column Selection : Use chiral stationary phases (e.g., β-cyclodextrin) to separate enantiomers in stereochemical studies .

Methodological Challenges and Solutions

Q. How can researchers address the thermal instability of this compound during GC-MS analysis?

  • Mitigation :

  • Lower injector temperatures (≤220°C) and shorten GC run times to prevent cyclopropane ring opening.
  • Validate with surrogate standards (e.g., deuterated analogs) to correct for decomposition losses .

Q. What computational tools are effective in predicting the environmental fate of this compound?

  • Models :

  • EPI Suite : Estimate biodegradation half-lives and bioaccumulation factors using the compound’s log P (∼1.8) and molecular weight (157.21 g/mol) .
  • Density Functional Theory (DFT) : Simulate hydrolysis pathways under varying pH conditions to identify persistent intermediates .

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